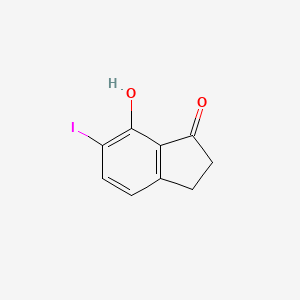

7-Hydroxy-6-iodo-2,3-dihydroinden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IO2 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

7-hydroxy-6-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H7IO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2 |

InChI Key |

VEUJHYXOCNPIBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2O)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 7 Hydroxy 6 Iodo 2,3 Dihydroinden 1 One

Reactions Involving the Ketone Moiety

The ketone group at the C-1 position is a primary site for nucleophilic attack and for reactions at the adjacent α-carbon (C-2).

Carbonyl Reactivity (e.g., Reduction, Nucleophilic Additions)

The carbonyl group of 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one is susceptible to reduction and various nucleophilic additions, typical of ketones. Reduction of the carbonyl group can yield the corresponding secondary alcohol, 7-hydroxy-6-iodo-2,3-dihydroinden-1-ol. This transformation can be achieved using a variety of reducing agents.

Nucleophilic addition reactions at the carbonyl carbon are also feasible. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl group to form tertiary alcohols. Similarly, cyanide ions can add to form cyanohydrins, which are versatile intermediates for the synthesis of other functional groups.

Table 1: Examples of Nucleophilic Additions to the Carbonyl Group

| Reagent | Product Type |

|---|---|

| Sodium borohydride (NaBH₄) | Secondary alcohol |

| Grignard Reagents (R-MgX) | Tertiary alcohol |

| Organolithium Reagents (R-Li) | Tertiary alcohol |

Alpha-Functionalization of the Carbonyl (e.g., Halogenation)

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards functionalization due to the electron-withdrawing nature of the ketone. Halogenation at the α-position is a common transformation for ketones and can proceed under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The rate of halogenation is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. missouri.edu This method is generally preferred for achieving mono-halogenation. libretexts.org

In contrast, base-promoted α-halogenation occurs via an enolate intermediate. youtube.com The introduction of a halogen atom increases the acidity of the remaining α-protons, making the mono-halogenated product more reactive than the starting material. libretexts.orgmissouri.edu This can lead to multiple halogenations. libretexts.org Given that this compound has two α-protons at the C-2 position, polyhalogenation could occur under basic conditions.

Table 2: Conditions for Alpha-Halogenation of Ketones

| Condition | Intermediate | Key Characteristics |

|---|---|---|

| Acidic (e.g., Br₂ in Acetic Acid) | Enol | - Rate is independent of halogen concentration. - Generally results in mono-halogenation. libretexts.org |

Reactivity of the Aromatic Ring System

The aromatic portion of this compound is rich in electrons and features substituents that direct further reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for this molecule. wikipedia.org The existing substituents on the benzene (B151609) ring—the hydroxyl group, the iodine atom, and the alkyl portion of the indanone ring—determine the position of incoming electrophiles.

The hydroxyl group at C-7 is a powerful activating group and an ortho-, para-director. The alkyl ring fused at C-3a and C-4 is also an activating group and an ortho-, para-director. The iodine atom at C-6 is a deactivating group but is also an ortho-, para-director. Considering the positions of these groups, the hydroxyl group's directing effect is dominant. The position ortho to the hydroxyl group (C-8, which is part of the fused ring system and not available for substitution) and para to it (C-5) are the most activated sites for electrophilic attack. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 position.

Cross-Coupling Reactions at the Halogenated Position (C-6 Iodine)

The iodine atom at the C-6 position is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly effective method for aryl iodides. researchgate.netfrontiersin.org This reaction would enable the introduction of a wide variety of aryl or vinyl substituents at the C-6 position of the indanone core. youtube.comresearchgate.net

Other cross-coupling reactions, such as the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), and Buchwald-Hartwig amination (with amines), could also be employed to further functionalize the molecule at this site.

Table 3: Potential Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Biaryl or vinyl-substituted indanone |

| Heck | Alkene | Vinyl-substituted indanone |

| Sonogashira | Terminal alkyne | Alkynyl-substituted indanone |

Derivatization of the Hydroxyl Group (C-7)

The hydroxyl group at C-7 behaves as a typical phenol and can be readily derivatized. researchgate.net Common reactions include etherification and esterification.

Etherification can be achieved by reacting the phenoxide, formed by treating the molecule with a base, with an alkyl halide (Williamson ether synthesis). This would convert the hydroxyl group into an alkoxy group.

Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. researchgate.net This converts the hydroxyl group into an ester. These derivatization techniques are useful for modifying the molecule's properties or for protecting the hydroxyl group during other synthetic steps. libretexts.orggreyhoundchrom.com

Table 4: Common Derivatization Reactions for the C-7 Hydroxyl Group

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | Ether (-OR) |

| Esterification | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) / Base | Ester (-OCOR) |

Transformations of the Indanone Ring System

The indanone framework is recognized for its adaptability in synthetic chemistry, serving as a precursor for a variety of complex molecular architectures. nih.gov Generally, 1-indanones are versatile substrates due to their inherent reactivity, which allows for further structural modifications. rsc.org These transformations often involve reactions that alter the core ring structure or build upon it to create more elaborate systems.

Ring Expansion and Contraction Reactions

There is no specific information available in the scientific literature regarding ring expansion or contraction reactions involving this compound. While ring expansion is a known transformation for certain carbonyl compounds, including some indanone derivatives, to construct larger ring systems, dedicated studies on this specific molecule have not been reported. nih.gov Such reactions are valuable for accessing different carbocyclic and heterocyclic frameworks.

Annulation Reactions to Form Fused and Spiro Architectures

Annulation reactions of 1-indanones are a significant strategy for the synthesis of fused and spirocyclic compounds, which are prevalent in natural products and pharmaceuticals. nih.govrsc.org These reactions involve the construction of a new ring onto the existing indanone core. A review of the literature indicates that while there has been significant progress in the cyclization reactions of the general 1-indanone core to create diverse carbo- and heterocyclic skeletons, there are no specific examples or studies detailing such annulation reactions for this compound. nih.govrsc.org

Mechanistic Studies of Key Reactions

The mechanisms of indanone transformations are crucial for understanding reaction pathways and for the stereoselective formation of complex molecules. nih.gov However, without specific reactions reported for this compound, there are consequently no mechanistic studies available for this compound.

Proposed Reaction Pathways for Indanone Transformations

Detailed mechanistic pathways have been proposed for various transformations of the parent 1-indanone and its derivatives. nih.gov These often involve intermediates such as radicals or carbocations, and the course of the reaction can be influenced by the specific substituents on the indanone ring. nih.gov For instance, in some annulation reactions, the mechanism may proceed through a domino intermolecular Friedel–Crafts alkylation followed by an intramolecular acylation. nih.gov However, no reaction pathways have been specifically proposed or studied for this compound.

Role of Catalysts in Directing Reactivity and Selectivity

Catalysts play a pivotal role in controlling the reactivity and selectivity of reactions involving the indanone scaffold. nih.gov Various transition metal complexes and organocatalysts have been employed to achieve specific outcomes in the synthesis of 1-indanone derivatives and their subsequent transformations. nih.govnih.gov For example, palladium-catalyzed carbonylative cyclization is a method used for the synthesis of indanones. organic-chemistry.org The choice of catalyst can influence the stereoselectivity of the products, leading to the formation of specific enantiomers or diastereomers. nih.gov Despite the importance of catalysts in the broader context of indanone chemistry, the literature search did not yield any information on the use or role of catalysts in directing the reactivity and selectivity of this compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton (¹H) NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons.

Aromatic Region: Two singlets are anticipated in the aromatic region of the spectrum. The proton at the C-5 position is expected to appear as a singlet due to the absence of adjacent protons. Similarly, the proton at the C-4 position would also present as a singlet. The electronic effects of the electron-donating hydroxyl group and the electron-withdrawing iodo and carbonyl groups will influence their specific chemical shifts.

Aliphatic Region: The two methylene (B1212753) groups at the C-2 and C-3 positions form an ethyl linkage. The protons at C-2, being adjacent to the carbonyl group, would appear as a triplet at a more downfield position compared to the C-3 protons. The C-3 protons, adjacent to the C-2 methylene group, would also appear as a triplet.

Hydroxyl Proton: The phenolic hydroxyl proton at C-7 is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 | ~7.3 - 7.6 | Singlet (s) | 1H |

| H-5 | ~7.8 - 8.1 | Singlet (s) | 1H |

| H-2 (-CH₂) | ~3.0 - 3.3 | Triplet (t) | 2H |

| H-3 (-CH₂) | ~2.7 - 2.9 | Triplet (t) | 2H |

| -OH | ~5.0 - 9.0 (variable) | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to each carbon atom in its unique electronic environment.

Carbonyl Carbon: The carbon of the ketone group (C-1) is expected to be the most deshielded, appearing significantly downfield.

Aromatic Carbons: Six signals are expected for the carbons of the benzene (B151609) ring (C-3a, C-4, C-5, C-6, C-7, and C-7a). The carbons directly attached to the electronegative oxygen (C-7) and the less electronegative but heavy iodine (C-6) will show characteristic shifts. The C-7 signal will be downfield, while the C-6 signal will appear at an unusually upfield position due to the heavy atom effect of iodine.

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~195 - 205 |

| C-7 (-OH) | ~155 - 160 |

| C-5 | ~140 - 145 |

| C-3a | ~135 - 140 |

| C-7a | ~130 - 135 |

| C-4 | ~115 - 120 |

| C-6 (-I) | ~90 - 95 |

| C-2 (-CH₂) | ~35 - 40 |

| C-3 (-CH₂) | ~25 - 30 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the proton signals for C-2 and C-3, confirming their vicinal coupling and the presence of the -CH₂-CH₂- moiety.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon. For instance, it would link the aliphatic proton signals to the aliphatic carbon signals, and the aromatic proton signals to their respective aromatic carbons, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the C-2 protons to the C-1 carbonyl carbon and the C-3a aromatic carbon. Furthermore, correlations from the aromatic proton H-5 to carbons C-4, C-6, and C-7a would help to definitively place the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (C₉H₇IO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Molecular Ion Peak: The expected monoisotopic mass of the molecule is approximately 289.9491 g/mol . In HRMS, this would be observed as the molecular ion peak [M]⁺˙ or the protonated molecule [M+H]⁺, confirming the molecular formula.

Fragmentation Pattern: The mass spectrum would likely exhibit characteristic fragmentation patterns. A prominent fragment would correspond to the loss of an iodine radical (I•), resulting in a peak at m/z ~163. Another common fragmentation for ketones is the loss of carbon monoxide (CO), which would lead to a fragment ion from the molecular ion or subsequent fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| O-H stretch | Phenolic -OH | 3200 - 3600 (broad) |

| C-H stretch | Aromatic | 3000 - 3100 |

| C-H stretch | Aliphatic (-CH₂) | 2850 - 2960 |

| C=O stretch | Conjugated Ketone | 1670 - 1690 (strong, sharp) |

| C=C stretch | Aromatic Ring | 1450 - 1600 |

| C-O stretch | Phenol | 1200 - 1260 |

| C-I stretch | Aryl Iodide | 500 - 600 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on 7-Hydroxy-2,3-dihydroinden-1-one

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. These methods are instrumental in elucidating geometric and electronic features that govern the behavior of molecules.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and reactivity. Geometry optimization calculations seek to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 7-hydroxy-2,3-dihydroinden-1-one, computational studies have been performed to determine its most stable conformation.

Theoretical methods have shown that 7-hydroxy-1-indanone (B1662038) is thermodynamically more stable than its 6-hydroxy isomer in the gaseous phase. This increased stability is attributed to the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the 7-position and the carbonyl group at the 1-position. The molecular structure of the most stable conformation of 7-hydroxy-1-indanone has been optimized using the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Computational Method | B3LYP/6-31G(d) |

| Key Feature | Intramolecular H-bond |

| Relative Stability | More stable than 6-hydroxy-1-indanone |

The table above summarizes the key findings from the geometry optimization of 7-hydroxy-1-indanone.

Detailed information regarding the electronic structure and molecular orbital theory for 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one or 7-hydroxy-2,3-dihydroinden-1-one is not available in the reviewed scientific literature.

Information on the vibrational frequency analysis for this compound or 7-hydroxy-2,3-dihydroinden-1-one is not available in the reviewed scientific literature.

Information on the predicted NMR chemical shifts for this compound or 7-hydroxy-2,3-dihydroinden-1-one is not available in the reviewed scientific literature.

Energetic Studies of Hydroxylated Indanones

Energetic studies provide fundamental thermodynamic data about a compound's stability and reactivity. These studies are crucial for understanding chemical processes and for the development of thermochemical databases.

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For hydroxylated indanones, this value provides insight into their thermodynamic stability.

The gas-phase standard molar enthalpy of formation for 7-hydroxy-1-indanone has been determined through a combination of experimental techniques, such as static-bomb combustion calorimetry and Calvet microcalorimetry, and high-level ab initio computational methods at the G3(MP2)//B3LYP level of theory. These studies have confirmed that the 7-hydroxy isomer is thermodynamically more stable than the 6-hydroxy isomer in the gaseous phase, a finding supported by both experimental and theoretical data. The presence of a strong intramolecular hydrogen bond in the 7-hydroxy isomer is a key factor in its enhanced stability.

| Compound | Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol⁻¹) | Computational Method |

| 7-hydroxy-1-indanone | Data not explicitly provided in search results, but noted as more stable than 6-hydroxy isomer | G3(MP2)//B3LYP |

| 6-hydroxy-1-indanone | Data not explicitly provided in search results | G3(MP2)//B3LYP |

The table above reflects the computational approach used to study the standard molar enthalpies of formation for hydroxylated indanones.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for understanding the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES), researchers can identify the most favorable pathways for a given transformation. acs.org

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). wikipedia.org Locating the precise geometry and energy of the TS is crucial for calculating the reaction's activation energy, which determines its rate. psu.eduacs.org

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT calculations can be employed to find the transition state structures. Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the saddle point on the PES that corresponds to the TS. psu.edu Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. ox.ac.uk The calculated activation energy (the energy difference between the TS and the reactants) provides a quantitative measure of the reaction's feasibility. acs.org

Beyond identifying a single transition state, computational chemistry can elucidate the entire reaction pathway, including any intermediates that may be formed. acs.org Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the minimum energy path connecting the transition state downhill to the reactant on one side and the product on the other, confirming that the located TS correctly links the intended species. acs.org

This comprehensive mapping of the potential energy surface allows for a detailed understanding of the reaction mechanism. It can reveal stepwise versus concerted pathways, explain regioselectivity and stereoselectivity, and identify potential side reactions. For a substituted molecule like this compound, this approach could be used to predict, for example, how the iodine substituent directs incoming reagents or influences the stability of reaction intermediates. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) in Hydroxyindanone Systems

Molecules containing a pre-existing intramolecular hydrogen bond, like the hydroxyindanone system, often exhibit a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org This process involves the transfer of the acidic proton from the donor (hydroxyl group) to the acceptor (carbonyl group) upon photoexcitation. nih.gov

The ESIPT reaction is typically ultrafast, occurring on the femtosecond to picosecond timescale, and results in the formation of an excited-state keto-tautomer. researchgate.net This tautomer has a different electronic structure and is often more stable in the excited state than the initial enol form. The subsequent relaxation from the excited keto-tautomer back to the ground-state enol form completes a four-level photocycle (Enol → Enol* → Keto* → Enol). nih.gov

A key characteristic of ESIPT is the emission of fluorescence from the keto-tautomer, which is significantly red-shifted compared to the absorption of the enol form. This results in an unusually large Stokes shift, a feature that is highly valuable for applications in fluorescent probes and sensors. rsc.orgresearchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the ESIPT mechanism. mdpi.combohrium.comrsc.org These calculations can model the potential energy surfaces of both the ground state (S₀) and the first excited state (S₁). In ESIPT-capable systems, calculations typically show a high energy barrier for proton transfer in the ground state but a very low or non-existent barrier in the excited state, explaining why the process is triggered by light. rsc.org Analysis of the molecular orbitals involved can further confirm that excitation leads to increased acidity of the hydroxyl group and increased basicity of the carbonyl group, which drives the proton transfer. nih.gov

Table 2: Key Features of ESIPT in Hydroxyindanone-like Systems

| Feature | Description | Computational Method |

|---|---|---|

| Ultrafast Proton Transfer | The proton transfer occurs on a sub-picosecond timescale after photoexcitation. | TD-DFT Potential Energy Surface Scan |

| Large Stokes Shift | A large energy difference between the absorption maximum (enol) and the emission maximum (keto). | TD-DFT calculations of vertical excitation and emission energies. |

| Dual Fluorescence | In some cases, emission from both the enol* and keto* states can be observed. | Calculation of energy barriers for ESIPT and competing decay pathways. |

| Four-Level Photochemical Cycle | The molecule undergoes a cycle between enol and keto tautomers in the ground and excited states. | DFT and TD-DFT geometry optimizations of all four species. |

Advanced Synthetic Applications of 7 Hydroxy 6 Iodo 2,3 Dihydroinden 1 One

Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups renders 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one a highly valuable precursor in the synthesis of elaborate molecules. The hydroxyl group can act as a nucleophile or be readily converted into other functionalities, while the iodo-substituent is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Synthetic chemists have leveraged these features to incorporate the indenone core into larger, more complex structures. For instance, the indenone moiety is a recognized pharmacophore in various biologically active compounds. The synthesis of multisubstituted benz[f]indenones, which can serve as ligands for metallocene complexes, showcases the utility of indenone derivatives in organometallic chemistry. acs.orgskku.edu While direct synthesis of complex molecules from this compound is not extensively documented in publicly available literature, the known reactivity of similar iodo- and hydroxy-substituted aromatic ketones provides a clear blueprint for its potential applications.

General synthetic routes to 2,3-dihydro-1H-inden-1-ones often involve intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids. beilstein-journals.org The introduction of substituents at specific positions, such as the 6-iodo and 7-hydroxy groups, requires carefully planned multi-step synthetic sequences, likely involving electrophilic aromatic substitution on a pre-existing 7-hydroxy-2,3-dihydroinden-1-one. The synthesis of various substituted indenones has been achieved through methods like the Nazarov cyclization and palladium-catalyzed formal [3+2]-cycloaddition processes. nih.gov

Scaffold for Diversification and Library Generation

The concept of a molecular scaffold is central to combinatorial chemistry and the generation of compound libraries for high-throughput screening. This compound is an exemplary scaffold, offering two distinct points for diversification. The hydroxyl and iodo groups can be independently and sequentially modified to generate a vast array of derivatives.

The solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which are known for their diverse biological activities, demonstrates the power of using a core scaffold to create a library of compounds with multiple points of diversity. nih.gov Similarly, the indenone core of this compound can be systematically functionalized. For example, the hydroxyl group can be alkylated or acylated with a variety of reagents, while the iodo group can participate in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reactions to introduce a wide range of substituents. This dual functionality allows for the rapid construction of a library of indenone derivatives with diverse chemical properties, which is invaluable for the discovery of new drug candidates and chemical probes.

Intermediate for the Construction of Fused and Spirocyclic Frameworks

The inherent reactivity of this compound makes it a key intermediate for the synthesis of more complex polycyclic systems, including fused and spirocyclic frameworks. These structural motifs are of great interest in medicinal chemistry as they can impart conformational rigidity and novel three-dimensional shapes to molecules, often leading to enhanced biological activity and selectivity.

The synthesis of indenone-fused compounds is a significant area of research due to their wide range of pharmaceutical activities. nih.gov The iodo- and hydroxyl- functionalities on the aromatic ring of this compound can be exploited to construct fused heterocyclic rings. For example, the hydroxyl group and a suitably introduced ortho-substituent via the iodo position could undergo condensation reactions to form furan, pyran, or other heterocyclic rings fused to the indenone core.

Furthermore, spirocyclic compounds, which contain two rings connected by a single common atom, are prevalent in many natural products and biologically active molecules. The carbonyl group of the indenone core can serve as a key reaction site for the construction of spirocycles. For instance, reaction with bifunctional reagents could lead to the formation of spiro-heterocycles at the C1 position of the indenone. While specific examples starting from this compound are not readily found, the general principles of spirocycle synthesis from cyclic ketones are well-established.

Applications in the Synthesis of Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The ability to easily generate a series of analogues with specific modifications is crucial for effective SAR exploration.

This compound provides an excellent platform for conducting SAR studies on indenone-based compounds. The independent addressability of the hydroxyl and iodo groups allows for the systematic exploration of the chemical space around the indenone core. For example, a series of compounds could be synthesized where the nature of the substituent at the 6-position is varied through cross-coupling reactions at the iodo position, while keeping the 7-hydroxyl group constant. Conversely, the hydroxyl group can be modified to explore the impact of hydrogen bonding or steric bulk at that position.

The importance of SAR studies on substituted heterocyclic compounds is well-documented. For instance, SAR studies of thiazole derivatives have led to the discovery of potent inhibitors of vascular adhesion protein-1. nih.gov Similarly, SAR studies on 1-indanone and 1,3-indandione derivatives have been crucial in developing ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. nih.gov The systematic derivatization of the this compound scaffold would enable a thorough investigation of the structural requirements for biological activity in this class of compounds.

Conclusion and Future Research Directions

Summary of Current Understanding

The current understanding of 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one is fundamentally limited to its structural definition. There is no published research detailing its synthesis, physical or chemical properties, reactivity, or potential applications. Its existence remains hypothetical in the context of documented scientific literature. Any discussion of this compound must, therefore, be speculative and based on the known chemistry of related substituted indanones, such as 7-hydroxy-1-indanone (B1662038) and various halo-indanones. researchgate.net

Challenges and Opportunities in the Synthesis of Substituted Indanones

The synthesis of polysubstituted indanones, particularly those with specific regiochemistry like the target molecule, presents several challenges. Key among these is controlling the selectivity of electrophilic aromatic substitution on the indanone ring.

Challenges:

Regiocontrol: Introducing substituents at specific positions on the benzene (B151609) ring of the indanone core can be difficult due to the directing effects of the existing functional groups. In the case of a hypothetical synthesis of this compound from 7-hydroxy-2,3-dihydroinden-1-one, directing an incoming iodine atom specifically to the 6-position would be a significant challenge.

Harsh Reaction Conditions: Many classical methods for indanone synthesis, such as Friedel-Crafts acylations, often require harsh conditions and strong Lewis acids, which may not be compatible with sensitive functional groups like a hydroxyl group. beilstein-journals.orgresearchgate.net

Opportunities:

Development of Novel Methodologies: The need to synthesize complex indanones drives the development of new, milder, and more selective synthetic methods. This includes the use of modern catalytic systems and the exploration of non-traditional synthetic pathways.

Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly methods for the synthesis of indanones, moving away from hazardous reagents and solvents. beilstein-journals.org

Untapped Reactivity and Transformation Pathways

Given that this compound is an unexplored molecule, its reactivity is entirely untapped. The presence of a hydroxyl group, a ketone, and an aryl iodide moiety suggests a rich and diverse potential for chemical transformations.

Potential Areas of Exploration:

Cross-Coupling Reactions: The carbon-iodine bond would be a prime site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 6-position.

Modification of the Hydroxyl Group: The phenolic hydroxyl group could be readily derivatized (e.g., etherification, esterification) to modulate the compound's properties or to serve as a handle for further functionalization.

Reactions at the Carbonyl Group: The ketone at the 1-position offers a plethora of classical carbonyl chemistry reactions, including reduction, oxidation, and addition of nucleophiles.

Prospects for Advanced Computational Studies

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.

Potential Computational Investigations:

Structural and Electronic Properties: Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimal geometry, electron distribution, and frontier molecular orbitals. This would provide insights into its stability and potential reaction sites.

Spectroscopic Prediction: Computational methods can predict spectroscopic data such as 1H and 13C NMR chemical shifts, which would be invaluable in confirming the structure of the compound if it were to be synthesized.

Reaction Mechanism Studies: Theoretical calculations could be used to model potential synthetic pathways and to understand the mechanisms of its hypothetical reactions, guiding future experimental work.

Outlook for New Synthetic Methodologies and Applications

The pursuit of novel molecules like this compound is a driving force for innovation in organic synthesis. The development of a successful synthetic route to this compound would likely involve the application of modern synthetic techniques.

Future Synthetic Strategies Could Include:

Directed Ortho-Metalation: Utilizing the directing ability of the hydroxyl group to achieve regioselective iodination at the adjacent 6-position.

Late-Stage Functionalization: Developing methods to introduce the hydroxyl and iodo groups onto a pre-formed indanone core with high selectivity.

Novel Cyclization Strategies: Exploring new ways to construct the indanone ring system that allow for the pre-installation of the desired substituents on the starting materials. nih.govorganic-chemistry.org

The potential applications of this compound are entirely speculative but could be explored in areas where substituted indanones have shown promise, such as medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the specific substitution pattern, could lead to novel biological activities or material characteristics. The synthesis and characterization of this compound would represent a valuable contribution to the field of organic chemistry, expanding the library of known indanone derivatives and opening new avenues for research.

Q & A

Basic: What are the optimal synthetic routes for 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one, and how can purity be ensured?

Methodological Answer:

The synthesis of substituted dihydroindenones typically involves iodination and hydroxylation steps. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C) to prevent over-iodination . Hydroxylation at the 7-position may require selective protection/deprotection strategies, such as using tert-butyldimethylsilyl (TBDMS) groups to block reactive sites. Purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and validated by HPLC with UV detection at 254 nm .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

Structural confirmation involves a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR can identify the hydroxyl proton (δ 9.8–10.2 ppm, broad singlet) and iodine’s deshielding effects on adjacent carbons .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles to confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] expected at 290.9704 for CHIO) .

Advanced: What electronic effects does the iodine substituent exert on the dihydroindenone core, and how does this influence reactivity?

Methodological Answer:

The iodine atom introduces both steric bulk and electron-withdrawing effects via σ-orbital interactions, which polarize the carbonyl group (C=O) and enhance electrophilicity at the 1-position. This can be quantified using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces . Reactivity studies show that iodinated derivatives undergo slower nucleophilic additions compared to non-halogenated analogs due to reduced electron density at the carbonyl carbon .

Advanced: How can researchers design experiments to investigate the biological activity of this compound?

Methodological Answer:

Biological activity studies should include:

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays with ATP-competitive probes .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS to monitor parent compound depletion .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?

Methodological Answer:

Contradictions often arise from variations in experimental conditions. To address this:

- Purity Verification : Re-analyze batches via DSC (melting point consistency) and H NMR to detect impurities .

- Structural Analog Comparison : Compare data with analogs like 4,6-dimethoxy-2,3-dihydroinden-1-one to isolate substituent-specific effects .

- Reproducibility Protocols : Standardize assay conditions (e.g., buffer pH, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What computational strategies are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and logP using force fields (e.g., OPLS-AA) in explicit solvent models .

- Quantum Mechanical Calculations : Optimize geometry at the MP2/cc-pVDZ level to estimate dipole moments and polarizability .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, BBB permeability, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.